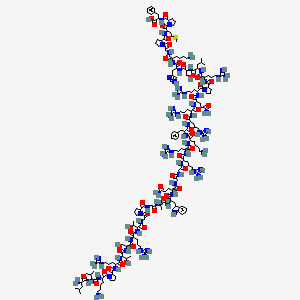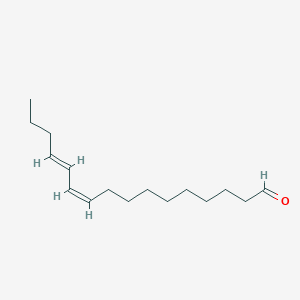
1,2,3,6-四-O-苄基-β-D-吡喃葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is a derivative of D-glucose, where four hydroxyl groups are protected by benzyl groups. This compound is often used as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives. It is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
科学研究应用
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a precursor for glycosylation reactions, which are essential in the study of glycoproteins and glycolipids.
Medicine: It is involved in the development of therapeutic agents, particularly in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials
生化分析
Biochemical Properties
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside plays a significant role in biochemical reactions, primarily as a glycosyl donor in glycosylation processes. It interacts with various enzymes, including glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of complex carbohydrates and glycoconjugates. Additionally, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can interact with proteins and other biomolecules through its benzyl groups, which can form hydrophobic interactions and stabilize the structure of glycosylated products .
Cellular Effects
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of glycosyltransferases, thereby affecting the glycosylation patterns of proteins and lipids within cells. This modulation can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Furthermore, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can alter gene expression by influencing the glycosylation of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside exerts its effects through specific binding interactions with glycosyltransferases and other glycosylation-related enzymes. The benzyl groups on the compound enhance its affinity for these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This process can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. Additionally, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can influence gene expression by altering the glycosylation status of transcription factors, thereby affecting their stability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate glycosylation patterns over time .
Dosage Effects in Animal Models
The effects of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside in animal models vary with different dosages. At lower doses, the compound can effectively modulate glycosylation without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects have been observed, where the compound’s impact on glycosylation and cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is involved in various metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of glycosyl groups. These interactions can affect metabolic flux and the levels of specific metabolites within cells, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where glycosylation processes occur. The compound’s benzyl groups can also influence its accumulation and distribution within cells, affecting its overall activity and function .
Subcellular Localization
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is localized to various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where glycosylation processes are most active. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function in modulating glycosylation and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can be synthesized through the benzylation of D-glucose. The process typically involves the following steps:
Protection of Hydroxyl Groups: D-glucose is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside.
Industrial Production Methods
Industrial production of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
化学反应分析
Types of Reactions
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylated aldehydes or acids, while reduction can produce benzylated alcohols .
作用机制
The mechanism of action of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective activation and transfer of the glycosyl moiety to acceptor molecules. This process is facilitated by catalysts such as Lewis acids or enzymes, leading to the formation of glycosidic bonds.
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but differs in the position of benzyl groups.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another benzylated sugar derivative with a different stereochemistry.
1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: An acetylated derivative of D-glucose used in similar applications
Uniqueness
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is unique due to its specific benzylation pattern, which provides distinct reactivity and stability. This makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrate structures .
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-BGSSSCFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)



